molecular formula C21H24N2O B14506481 1-[(1H-Inden-2-yl)methyl]-4-(2-methoxyphenyl)piperazine CAS No. 62811-31-8

1-[(1H-Inden-2-yl)methyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B14506481
CAS No.: 62811-31-8
M. Wt: 320.4 g/mol
InChI Key: ZHSXYEIMUDUTOX-UHFFFAOYSA-N
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Description

1-[(1H-Inden-2-yl)methyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that features both an indene and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1H-Inden-2-yl)methyl]-4-(2-methoxyphenyl)piperazine typically involves the reaction of 1H-indene-2-carbaldehyde with 1-(2-methoxyphenyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and can lead to higher efficiency and lower costs .

Chemical Reactions Analysis

Types of Reactions

1-[(1H-Inden-2-yl)methyl]-4-(2-methoxyphenyl)piperazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction could produce amines or hydrocarbons .

Scientific Research Applications

1-[(1H-Inden-2-yl)methyl]-4-(2-methoxyphenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(1H-Inden-2-yl)methyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Shares the piperazine moiety but lacks the indene group.

    1H-Indene-2-carbaldehyde: Contains the indene moiety but lacks the piperazine group.

Uniqueness

1-[(1H-Inden-2-yl)methyl]-4-(2-methoxyphenyl)piperazine is unique due to the combination of the indene and piperazine moieties, which confer specific chemical and biological properties not found in the individual components.

Properties

CAS No.

62811-31-8

Molecular Formula

C21H24N2O

Molecular Weight

320.4 g/mol

IUPAC Name

1-(1H-inden-2-ylmethyl)-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C21H24N2O/c1-24-21-9-5-4-8-20(21)23-12-10-22(11-13-23)16-17-14-18-6-2-3-7-19(18)15-17/h2-9,14H,10-13,15-16H2,1H3

InChI Key

ZHSXYEIMUDUTOX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC4=CC=CC=C4C3

Origin of Product

United States

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